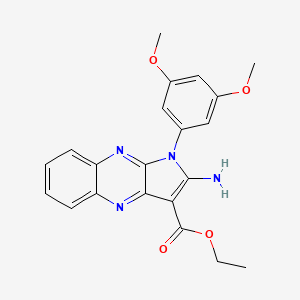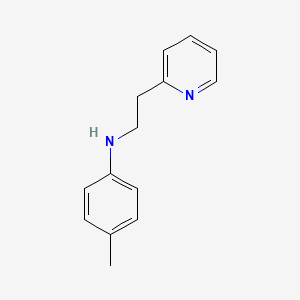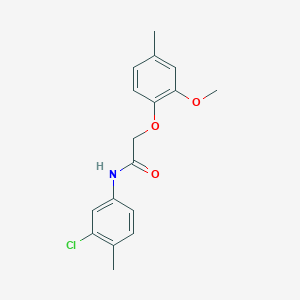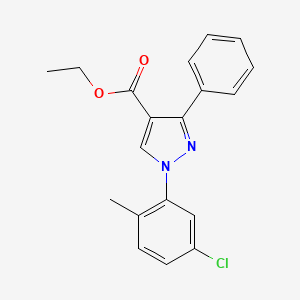
Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Applications De Recherche Scientifique
Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and phenyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparaison Avec Des Composés Similaires
Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the chloro group.
Ethyl 1-(5-bromo-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate: Bromine instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 1-(5-chloro-2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Additional methyl group on the phenyl ring, which can influence its properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
853349-13-0 |
|---|---|
Formule moléculaire |
C19H17ClN2O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
ethyl 1-(5-chloro-2-methylphenyl)-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)16-12-22(17-11-15(20)10-9-13(17)2)21-18(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Clé InChI |
NRFXLSPJHPSINU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
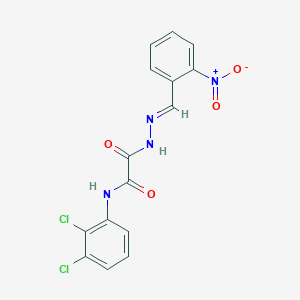
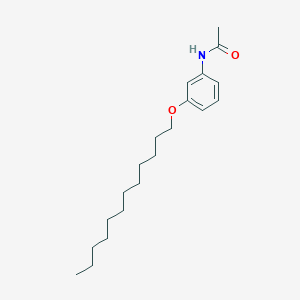
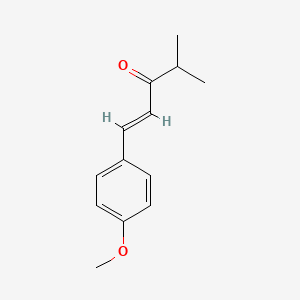

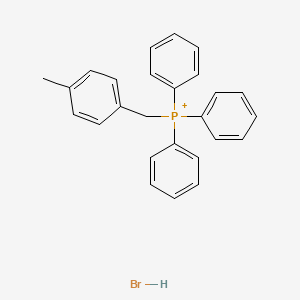
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)


![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
